Kingiside

Description

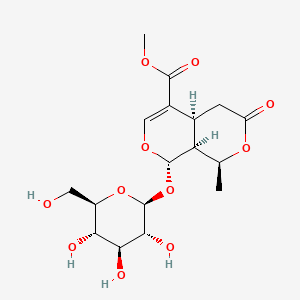

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,4aS,8S,8aS)-1-methyl-3-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,8,8a-tetrahydro-1H-pyrano[3,4-c]pyran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-6-11-7(3-10(19)26-6)8(15(23)24-2)5-25-16(11)28-17-14(22)13(21)12(20)9(4-18)27-17/h5-7,9,11-14,16-18,20-22H,3-4H2,1-2H3/t6-,7+,9+,11+,12+,13-,14+,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCJFXSHMSZCLH-QAPDQXECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(=O)O1)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](CC(=O)O1)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701104147 | |

| Record name | Methyl (1S,4aS,8S,8aS)-8-(β-D-glucopyranosyloxy)-4,4a,8,8a-tetrahydro-1-methyl-3-oxo-1H,3H-pyrano[3,4-c]pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701104147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25406-67-1 | |

| Record name | Methyl (1S,4aS,8S,8aS)-8-(β-D-glucopyranosyloxy)-4,4a,8,8a-tetrahydro-1-methyl-3-oxo-1H,3H-pyrano[3,4-c]pyran-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25406-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kingiside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025406671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (1S,4aS,8S,8aS)-8-(β-D-glucopyranosyloxy)-4,4a,8,8a-tetrahydro-1-methyl-3-oxo-1H,3H-pyrano[3,4-c]pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701104147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Mechanism of Action of Kingiside: A Technical Overview of a Structurally-Related Compound, Kinsenoside

For the attention of: Researchers, scientists, and drug development professionals.

In contrast, substantial research has been conducted on kinsenoside (B1673651) , a bioactive glycoside extracted from Anoectochilus roxburghii. Due to the similarity in their names and the potential for confusion, this technical guide will provide an in-depth overview of the well-documented mechanism of action of kinsenoside as a proxy, with the explicit understanding that these mechanisms have not been confirmed for kingiside. This information is intended to serve as a valuable reference for researchers interested in this class of compounds.

Core Anti-Inflammatory and Cytoprotective Mechanisms of Kinsenoside

Kinsenoside has demonstrated significant anti-inflammatory and cytoprotective effects, primarily through the modulation of key signaling pathways involved in inflammation and oxidative stress. The principal mechanisms identified are the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Kinsenoside has been shown to suppress inflammation by interfering with this pathway. It effectively inhibits the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the production of pro-inflammatory mediators.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative damage. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

Kinsenoside has been observed to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes. This contributes to its cytoprotective effects against oxidative stress-induced cell damage.

Quantitative Data on the Bioactivity of Kinsenoside

The following tables summarize the quantitative data from various studies on the anti-inflammatory and cytoprotective effects of kinsenoside.

Table 1: Inhibition of Pro-inflammatory Mediators by Kinsenoside in LPS-stimulated RAW 264.7 Macrophages

| Mediator | Kinsenoside Concentration | Inhibition (%) | IC50 Value |

| Nitric Oxide (NO) | 10 µg/mL | 45.8 ± 3.2 | 22.5 µg/mL |

| 20 µg/mL | 78.2 ± 4.1 | ||

| Prostaglandin E2 (PGE2) | 10 µg/mL | 35.1 ± 2.8 | 28.9 µg/mL |

| 20 µg/mL | 65.9 ± 3.5 | ||

| Tumor Necrosis Factor-α (TNF-α) | 20 µg/mL | 55.4 ± 4.5 | Not Determined |

| Interleukin-6 (IL-6) | 20 µg/mL | 62.1 ± 5.0 | Not Determined |

Table 2: Effect of Kinsenoside on Nrf2 Pathway Activation in HaCaT Keratinocytes

| Parameter | Treatment | Fold Change (vs. Control) |

| Nrf2 Nuclear Translocation | Kinsenoside (10 µM) | 3.2 ± 0.4 |

| Heme Oxygenase-1 (HO-1) mRNA | Kinsenoside (10 µM) | 4.5 ± 0.6 |

| NAD(P)H Quinone Dehydrogenase 1 (NQO1) mRNA | Kinsenoside (10 µM) | 3.8 ± 0.5 |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of kinsenoside.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of kinsenoside for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Assay

-

Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Protocol:

-

Collect 100 µL of culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Western Blot Analysis for NF-κB and IκBα

-

Principle: This technique is used to detect the levels of specific proteins in a sample.

-

Protocol:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using the Bradford assay.

-

Separate 30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against p65, IκBα, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Directions

While the detailed molecular mechanism of this compound remains to be elucidated, the comprehensive data available for the structurally related compound, kinsenoside, provides a strong foundation for future research. Kinsenoside's dual action of inhibiting the pro-inflammatory NF-κB pathway and activating the cytoprotective Nrf2 pathway highlights it as a promising therapeutic agent.

Future research should focus on isolating and characterizing this compound to determine if it shares these mechanisms of action. Comparative studies between this compound and kinsenoside would be invaluable in understanding the structure-activity relationships within this class of bioactive molecules. Such investigations will be crucial for unlocking the full therapeutic potential of this compound and related compounds.

Kingiside: A Secoiridoid Glycoside from Discovery to its Natural Origins - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kingiside is a naturally occurring secoiridoid glycoside that has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and chemical structure of this compound. It details the experimental protocols for its isolation and structural elucidation, presents quantitative data on its biological activity, and explores its potential mechanism of action through signaling pathway diagrams. This document is intended to serve as a core resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound was first reported as a known compound isolated from Gentiana pyrenaica. Subsequent research has identified this compound and its derivatives in various other species of the Gentiana genus, which is a large group of flowering plants belonging to the Gentian family (Gentianaceae). Notably, a significant study led to the isolation of this compound from the roots and rhizomes of Gentiana scabra, a well-known plant in traditional medicine.[1][2] More recent metabolomic studies have also identified this compound in Citronella gongonha and Gentiana rhodantha.[3][4]

The biosynthesis of this compound is believed to follow the secoiridoid pathway, which is responsible for the formation of a wide variety of iridoid compounds in plants. This pathway originates from the isoprenoid precursor geranyl pyrophosphate (GPP).

Isolation and Structure Elucidation

The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. The structural elucidation is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocol: Isolation from Gentiana scabra

The following protocol is a generalized procedure based on methodologies reported for the isolation of secoiridoid glycosides from Gentiana scabra.[1][5]

-

Extraction: The air-dried and powdered roots and rhizomes of Gentiana scabra are extracted with chloroform (B151607) (CHCl3) using a suitable method such as maceration or Soxhlet extraction.

-

Fractionation: The crude chloroform extract is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of chloroform and methanol (B129727) (MeOH). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing this compound are combined and further purified using preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column. A gradient of methanol and water is typically used as the mobile phase.

-

Characterization: The purified compound is identified as this compound based on the analysis of its spectroscopic data.

Structural Characterization

The structure of this compound has been determined to be a secoiridoid glycoside. Its chemical formula is C24H28O14, and it has a molecular weight of 540.47 g/mol .[5] The structure was elucidated by extensive spectroscopic analyses, including 1H NMR, 13C NMR, and 2D-NMR experiments, as well as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[5]

Table 1: 1H and 13C NMR Spectroscopic Data for this compound (in CD3OD) [5]

| Position | 13C (δC) | 1H (δH, mult., J in Hz) |

| 1 | 95.8 | 5.59 (d, 8.0) |

| 3 | 152.9 | 7.45 (s) |

| 4 | 111.4 | |

| 5 | 30.8 | 3.20 (m) |

| 6 | 28.5 | 2.65 (m), 2.75 (m) |

| 7 | - | - |

| 8 | 45.9 | 4.30 (q, 6.5) |

| 9 | 78.9 | 2.15 (m) |

| 10 | 18.4 | 1.30 (d, 6.5) |

| 11 | 168.9 | |

| 1' | 99.9 | 4.90 (d, 8.0) |

| 2' | 74.8 | 3.23 (t, 8.0) |

| 3' | 77.9 | 3.40 (t, 8.0) |

| 4' | 71.7 | 3.30 (t, 8.0) |

| 5' | 77.9 | 3.45 (m) |

| 6'a | 62.9 | 3.70 (dd, 12.0, 5.5) |

| 6'b | 3.90 (dd, 12.0, 2.0) | |

| 1'' | 131.2 | |

| 2'' | 116.5 | 7.03 (dd, 8.0, 1.6) |

| 3'' | 146.2 | |

| 4'' | 121.2 | 6.76 (t, 8.0) |

| 5'' | 149.1 | |

| 6'' | 116.1 | 7.26 (dd, 8.0, 1.6) |

| 7'' | 167.9 |

Biological Activity and Potential Mechanism of Action

This compound and its derivatives have been investigated for their anti-inflammatory properties.

Quantitative Data: Anti-inflammatory Activity

A study on secoiridoid glycosides from Gentiana scabra evaluated their inhibitory effects on lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines in RAW264.7 macrophage cells. This compound derivatives demonstrated notable activity.

Table 2: Inhibitory Activity of this compound and its Derivatives on IL-6 Production in LPS-stimulated RAW264.7 Cells [1][5]

| Compound | IC50 (µM) |

| This compound derivative 4 | 51.70 - 61.10 |

| This compound derivative 5 | 51.70 - 61.10 |

| This compound derivative 10 | 51.70 - 61.10 |

Experimental Protocol: In Vitro Anti-inflammatory Assay

The following is a generalized protocol for assessing the anti-inflammatory activity of this compound by measuring its effect on cytokine production in macrophages.[1]

-

Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cytokine Measurement: After a 24-hour incubation period, the cell culture supernatant is collected. The concentration of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Proposed Signaling Pathway

The production of IL-6 is known to be regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway. The inhibitory effect of this compound on IL-6 production suggests that it may exert its anti-inflammatory effects by modulating this pathway.

Quantitative Analysis

For the quality control and standardization of plant extracts containing this compound, a reliable quantitative method is essential. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly used technique for this purpose.

Experimental Protocol: HPLC-UV Quantification of this compound

The following is a general HPLC-UV method that can be adapted for the quantification of this compound in plant extracts.

-

Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

-

Mobile Phase: A gradient elution system using acetonitrile (B52724) and water (both containing a small amount of formic acid, e.g., 0.1%, to improve peak shape) is typically effective.

-

Detection: The UV detector should be set at a wavelength where this compound shows maximum absorbance.

-

Standard Preparation: A stock solution of purified this compound of known concentration is prepared in methanol. A series of standard solutions are then prepared by serial dilution to create a calibration curve.

-

Sample Preparation: The plant extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

Conclusion

This compound is a promising secoiridoid glycoside with demonstrated anti-inflammatory potential. This technical guide has summarized the current knowledge regarding its discovery, natural sources, chemical properties, and a proposed mechanism of action. The provided experimental protocols offer a foundation for researchers to further investigate this natural product for its therapeutic applications. Future studies should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. The anti-inflammatory secoiridoid glycosides from gentianae scabrae radix: the root and rhizome of Gentiana scabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Leaf tissue metabolomics fingerprinting of Citronella gongonha Mart. by 1H HR-MAS NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]

The Biosynthesis of Kingiside in Citronella gongonha: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kingiside, a secoiridoid monoterpenoid, is a significant bioactive compound found in the leaves of Citronella gongonha.[1][2] While the specific biosynthetic pathway of this compound in C. gongonha has not been fully elucidated, this technical guide synthesizes current knowledge on the general secoiridoid biosynthesis pathway to propose a putative route for this compound formation. This document provides an in-depth overview of the likely enzymatic steps and chemical intermediates, supported by metabolomic data from C. gongonha. Detailed experimental methodologies for metabolite analysis are presented, and key pathways and workflows are visualized to facilitate a deeper understanding for research and drug development applications.

Introduction

Citronella gongonha Mart. (Cardiopteridaceae) is a medicinal plant recognized for its rich profile of secondary metabolites, including flavonoids, polyphenolic compounds, and monoterpenoids.[1][2] Among these, the iridoids and secoiridoids, such as this compound, are of particular interest due to their diverse pharmacological activities. Understanding the biosynthetic origin of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This whitepaper outlines the probable biosynthetic pathway of this compound in C. gongonha, drawing upon established knowledge of secoiridoid biosynthesis in other plant species and specific metabolomic studies of C. gongonha.

Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound, a secoiridoid, is believed to follow the general pathway established for this class of compounds, which originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. These pathways provide the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), for all terpenoids.

The core of the secoiridoid pathway involves the formation of the iridoid skeleton, which is subsequently cleaved to form the secoiridoid structure. The key steps are outlined below and illustrated in the pathway diagram.

Diagram of the Putative this compound Biosynthesis Pathway

Caption: Putative biosynthetic pathway of this compound from Geranyl Pyrophosphate.

Metabolomic Data from Citronella gongonha

A metabolomic analysis of the leaf tissue of C. gongonha has identified several key metabolites, including this compound and other related iridoids.[1][2] The presence of these compounds provides strong evidence for an active secoiridoid biosynthesis pathway in this plant. The identified compounds are summarized in the table below.

| Metabolite Class | Identified Compounds in C. gongonha Leaf Tissue |

| Iridoids/Secoiridoids | This compound |

| 8-epi-Kingisidic acid | |

| (7α)-7-O-methylmorroniside | |

| (7β)-7-O-methylmorroniside | |

| Alpigenoside | |

| Flavonoids | Kaempferol-3-O-dihexoside |

| Polyphenols | Caffeoyl glucoside |

| 3-O-caffeoylquinic acid | |

| 5-O-caffeoylquinic acid | |

| Other | Sucrose, α-Glucoses, Alanine, Fatty (linolenic) acid |

Source: Ali et al., 2022.[1]

Experimental Protocols

The following section details the methodology employed for the metabolomic fingerprinting of C. gongonha, which led to the identification of this compound and other metabolites.[1]

Plant Material

Leaf samples from Citronella gongonha Mart. were collected for analysis.

Metabolite Extraction and Analysis

The primary analytical techniques used were Proton (¹H) High-Resolution Magic Angle Spinning (HR-MAS) Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

¹H HR-MAS NMR Spectroscopy: This technique was applied to intact leaf tissue to characterize key metabolites. It allows for the analysis of metabolites in a state that is close to their natural environment within the plant tissue.

-

LC-MS/MS: This was used to confirm the identity of several major metabolites detected by NMR. For the characterization of this compound, the analysis was performed in ESI+ mode, which resulted in two molecular ion peaks of m/z 405, suggesting the presence of two epimers. MS² fragmentation was conducted to further confirm the structure.

Data Analysis

Principal Component Analysis (PCA) was integrated with the NMR data to observe the association of molecular profiles with seasonal changes.

Diagram of the Experimental Workflow

Caption: Workflow for metabolomic analysis of Citronella gongonha.

Conclusion and Future Directions

The presence of this compound and other secoiridoids in Citronella gongonha strongly suggests the operation of the general secoiridoid biosynthesis pathway in this species. This technical guide provides a putative pathway and summarizes the available metabolomic data and analytical methods.

For researchers and drug development professionals, future work should focus on:

-

Enzyme Discovery and Characterization: Identifying and functionally characterizing the specific enzymes (e.g., Geraniol Synthase, Iridoid Synthase, Secologanin Synthase) from C. gongonha involved in the pathway.

-

Transcriptomic Analysis: Correlating gene expression profiles with metabolite accumulation to identify candidate genes for the biosynthetic pathway.

-

Quantitative Analysis: Determining the concentrations of this compound and its precursors in different tissues and under various environmental conditions to optimize production.

A comprehensive understanding of the this compound biosynthetic pathway will be instrumental in harnessing the full therapeutic potential of Citronella gongonha.

References

The Immunomodulatory and Anti-Inflammatory Roles of Kinsenoside: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Kinsenoside (B1673651), a primary bioactive compound isolated from the jewel orchid Anoectochilus roxburghii, has demonstrated significant potential as a modulator of immune and inflammatory responses. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning kinsenoside's anti-inflammatory effects. It delves into its influence on key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and its role in regulating the production of pro-inflammatory cytokines and mediators. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for in vitro and in vivo models, and provides visual representations of the signaling cascades involved. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating the therapeutic potential of kinsenoside for inflammatory diseases.

Introduction

Inflammation is a fundamental biological process that is critical for host defense against infection and injury. However, dysregulated or chronic inflammation is a key driver of numerous pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a major focus of pharmaceutical research. Natural products have historically been a rich source of such therapeutic leads.

Kinsenoside, a butyrolactone glucoside, has emerged as a promising natural compound with potent anti-inflammatory properties.[1] Extracted from Anoectochilus roxburghii, a plant with a history of use in traditional medicine, kinsenoside has been the subject of increasing scientific investigation.[1][2]

This guide will provide a detailed technical examination of the role of kinsenoside in immunology and inflammation. It will cover its known mechanisms of action, present quantitative data on its effects, and offer detailed protocols for key experimental models used to assess its anti-inflammatory activity.

A note on nomenclature: The user's original query referred to "Kingiside." Our research indicates this is a likely misspelling of "Kinsenoside," a well-documented compound with the properties described. This guide will henceforth refer to the compound as Kinsenoside.

Core Anti-Inflammatory Mechanisms of Kinsenoside

Kinsenoside exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the subsequent reduction of pro-inflammatory mediators. The primary mechanisms identified to date are the inhibition of the NF-κB and MAPK signaling cascades.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[3] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes.[3]

Kinsenoside has been shown to inhibit the activation of the NF-κB pathway.[4] It is believed to interfere with the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.[5] This inhibitory action leads to a downstream reduction in the expression of NF-κB-regulated pro-inflammatory genes.

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), play crucial roles in transducing extracellular stimuli into cellular responses, including inflammation.[6] The activation of these kinases leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory genes.

Kinsenoside has been reported to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[5] By inhibiting the activation of these key kinases, kinsenoside can effectively dampen the downstream inflammatory cascade.

Regulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[7] While direct evidence for kinsenoside's effect on the NLRP3 inflammasome is still emerging, its known inhibitory effects on the NF-κB pathway suggest a potential regulatory role, as NF-κB is a key transcriptional regulator of NLRP3 and pro-IL-1β.[5] Further research is warranted to fully elucidate the interaction between kinsenoside and the NLRP3 inflammasome.

Quantitative Data on the Anti-Inflammatory Effects of Kinsenoside

The following tables summarize the quantitative data on the inhibitory effects of kinsenoside on various inflammatory mediators.

Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines by Kinsenoside

| Cell Line | Stimulant | Cytokine | Kinsenoside Concentration | % Inhibition | Reference |

| MH7A | TNF-α | IL-1β | Not Specified | Significant Decrease | [8] |

| MH7A | TNF-α | IL-6 | Not Specified | Significant Decrease | [8] |

| MH7A | TNF-α | IL-8 | Not Specified | Significant Decrease | [8] |

| Macrophages | MSU | IL-1β | Not Specified | Significant Decrease | [5] |

| Macrophages | MSU | IL-6 | Not Specified | Significant Decrease | [5] |

| Macrophages | MSU | TNF-α | Not Specified | Significant Decrease | [5] |

Table 2: In Vitro Inhibition of Inflammatory Enzymes and Mediators by Kinsenoside

| Cell Line/System | Stimulant | Target | Kinsenoside Concentration | % Inhibition / Effect | Reference |

| Macrophages | MSU | iNOS | Not Specified | Significant Decrease | [5] |

| Macrophages | MSU | COX-2 | Not Specified | Significant Decrease | [5] |

| MH7A | TNF-α | MMP-1 | Not Specified | Significant Decrease | [8] |

| MH7A | TNF-α | MMP-3 | Not Specified | Significant Decrease | [8] |

| MH7A | TNF-α | MMP-13 | Not Specified | Significant Decrease | [8] |

Table 3: In Vivo Effects of Kinsenoside in Animal Models of Inflammation

| Animal Model | Parameter | Kinsenoside Dose | Effect | Reference |

| Collagen-Induced Arthritis (Mouse) | Paw Edema | 100 & 300 mg/kg | Significant Inhibition | [4] |

| Collagen-Induced Arthritis (Mouse) | Arthritis Score | 100 & 300 mg/kg | Significant Decrease | [4] |

| Collagen-Induced Arthritis (Mouse) | IL-1β (in joints) | 300 mg/kg | Significant Decrease | [4] |

| Collagen-Induced Arthritis (Mouse) | TNF-α (in joints) | 300 mg/kg | Significant Decrease | [4] |

| Collagen-Induced Arthritis (Mouse) | MMP-9 (in joints) | 300 mg/kg | Significant Decrease | [4] |

| Collagen-Induced Arthritis (Mouse) | IL-10 (in joints) | 300 mg/kg | Significant Increase | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to evaluate the anti-inflammatory properties of kinsenoside.

In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes the induction of an inflammatory response in RAW 264.7 murine macrophages using lipopolysaccharide (LPS) and the subsequent assessment of the inhibitory effects of kinsenoside.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

-

Lipopolysaccharide (LPS) from E. coli

-

Kinsenoside (dissolved in a suitable vehicle, e.g., DMSO)

-

Griess Reagent for Nitric Oxide (NO) measurement

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Reagents and equipment for Western blotting (antibodies for p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and β-actin)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blotting) at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of kinsenoside for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for NO and cytokine measurements, or shorter time points for signaling protein phosphorylation).

-

Sample Collection:

-

For NO and cytokine assays, collect the cell culture supernatant.

-

For Western blotting, lyse the cells to extract total protein.

-

-

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO): Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of cytokines in the supernatant using specific ELISA kits following the manufacturer's protocols.

-

Western Blotting: Analyze the phosphorylation status of key signaling proteins (IκBα, p65, p38, JNK, ERK) in the cell lysates by Western blotting to assess pathway activation.

-

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This protocol details a widely used in vivo model to assess acute inflammation and the efficacy of anti-inflammatory agents like kinsenoside.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in sterile saline)

-

Kinsenoside (dissolved/suspended in a suitable vehicle)

-

Positive control (e.g., Indomethacin)

-

Plethysmometer or digital calipers for measuring paw volume/thickness

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Randomly divide the animals into different groups (e.g., vehicle control, kinsenoside-treated groups at different doses, positive control group).

-

Drug Administration: Administer kinsenoside or the vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group.

Conclusion

Kinsenoside has demonstrated significant anti-inflammatory and immunomodulatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. Its ability to reduce the production of pro-inflammatory cytokines and mediators in both in vitro and in vivo models highlights its therapeutic potential for the treatment of a wide range of inflammatory diseases. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the pharmacological activities of this promising natural compound. Future research should focus on elucidating its precise molecular targets, its effects on other inflammatory pathways such as the NLRP3 inflammasome, and its pharmacokinetic and safety profiles in preclinical and clinical settings.

References

- 1. Frontiers | Anhuienoside C Ameliorates Collagen-Induced Arthritis through Inhibition of MAPK and NF-κB Signaling Pathways [frontiersin.org]

- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The NLRP3/ASC/Caspase-1 axis regulates IL-1β processing in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinsenoside inhibits the inflammatory mediator release in a type-II collagen induced arthritis mouse model by regulating the T cells responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Advances in the therapeutic application and pharmacological properties of kinsenoside against inflammation and oxidative stress-induced disorders [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Ginsenoside Rg1 improves lipopolysaccharide-induced acute lung injury by inhibiting inflammatory responses and modulating infiltration of M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Kinsenoside: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Foreword

The therapeutic potential of natural compounds is a rapidly expanding field of scientific inquiry. Among these, Kinsenoside (B1673651), a principal bioactive constituent isolated from the orchidaceous plant Anoectochilus formosanus, has garnered significant attention for its diverse pharmacological activities. Initial research into "Kingiside" revealed a likely misspelling in common nomenclature, with the vast body of scientific literature pointing to "Kinsenoside" as the compound of interest. This technical guide provides an in-depth exploration of the biological activities of Kinsenoside, focusing on its anti-inflammatory, hepatoprotective, and neuroprotective effects. We present a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols, and a quantitative summary of its bioactivity to support further research and development of Kinsenoside as a potential therapeutic agent.

Anti-Inflammatory Activity of Kinsenoside

Kinsenoside has demonstrated potent anti-inflammatory properties across a range of preclinical models. Its mechanism of action is multifaceted, primarily involving the modulation of key signaling pathways that are central to the inflammatory response.

Molecular Mechanisms of Anti-Inflammatory Action

Kinsenoside exerts its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1] These pathways are critical regulators of pro-inflammatory gene expression.

In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][2] Kinsenoside has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB translocation and the subsequent production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[3][4]

The MAPK signaling pathway, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, also plays a crucial role in the inflammatory process. Kinsenoside has been observed to suppress the phosphorylation of p38, ERK, and JNK in LPS-stimulated macrophages, further contributing to its anti-inflammatory effects.[4]

Quantitative Data: Anti-Inflammatory Effects of Kinsenoside

The following table summarizes the quantitative data from various studies on the anti-inflammatory activity of Kinsenoside.

| Model/Assay | Test System | Treatment | Dosage/Concentration | Key Findings | Reference(s) |

| LPS-Stimulated Macrophages | Mouse Peritoneal Macrophages | Kinsenoside | 10, 50, 100 µM | Dose-dependent inhibition of NO, TNF-α, and IL-1β production. | [3] |

| LPS-Induced Endotoxin Shock | ICR Mice | Kinsenoside (pretreatment) | 40 mg/kg (i.p.) | Decreased serum levels of TNF-α and IL-1β. | [3] |

| Carrageenan-Induced Paw Edema | Rats | Compound K (a ginsenoside) | 20 mg/kg | Significant inhibition of paw edema by 42.7% at 5 hours. | [5] |

Experimental Protocols

-

Cell Culture: Mouse macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Plating: Cells are seeded in 96-well plates at a density of 2 × 10⁵ cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Kinsenoside. After 1 hour of pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Incubation: The cells are incubated for an additional 24 hours.

-

Nitrite (B80452) Measurement: The production of nitric oxide (NO) is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

Animals: Male Wistar rats (150-200 g) are used. Animals are fasted overnight with free access to water before the experiment.

-

Grouping: Animals are randomly divided into a control group, a standard drug group (e.g., Indomethacin), and Kinsenoside treatment groups.

-

Treatment: Kinsenoside or the standard drug is administered orally or intraperitoneally 1 hour before the carrageenan injection.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Kinsenoside's inhibition of NF-κB and MAPK signaling pathways.

Caption: Experimental workflow for in vitro NO inhibition assay.

Hepatoprotective Activity of Kinsenoside

Kinsenoside has shown significant protective effects against liver injury in various preclinical models.[6] Its hepatoprotective mechanisms are linked to its anti-inflammatory, antioxidant, and anti-apoptotic properties.

Molecular Mechanisms of Hepatoprotective Action

Kinsenoside's hepatoprotective effects are mediated through several interconnected pathways. In models of alcoholic liver disease (ALD), Kinsenoside has been shown to reduce oxidative stress and endoplasmic reticulum (ER) stress, and regulate AMP-activated protein kinase (AMPK)-dependent autophagy.[7][8] It can also suppress the activation of Kupffer cells, the resident macrophages in the liver, thereby reducing the production of inflammatory mediators.[4]

Furthermore, Kinsenoside has been found to suppress the maturation of dendritic cells (DCs) via the PI3K/AKT/FoxO1 pathway, which plays a role in liver inflammation.[6] In chemically-induced liver injury models, such as those using carbon tetrachloride (CCl₄), Kinsenoside reduces hepatocellular damage by inhibiting inflammation and oxidative stress.[6][9]

Quantitative Data: Hepatoprotective Effects of Kinsenoside

The following table presents quantitative data on the hepatoprotective effects of Kinsenoside from in vivo studies.

| Model | Test System | Treatment | Dosage | Key Biochemical Findings | Reference(s) |

| CCl₄-Induced Chronic Hepatitis | Mice | Kinsenoside | 10, 20 mg/kg | Significantly reduced serum GPT levels. | [9] |

| Alcoholic Liver Disease | C57BL/6J Mice | Kinsenoside | 20, 40 mg/kg | Significantly decreased serum ALT, AST, and TG levels. | [10] |

| CCl₄-Induced Liver Fibrosis | C57BL/6J Mice | Kinsenoside | 10, 20, 30 mg/kg | Dose-dependent reduction in serum ALT and AST. | [1] |

Experimental Protocols

-

Animals: Male C57BL/6J mice (6-8 weeks old) are used.

-

Grouping: Animals are randomly assigned to a control group, a CCl₄ model group, a positive control group (e.g., Silymarin), and Kinsenoside treatment groups.

-

Induction of Liver Injury: Acute liver injury is induced by a single intraperitoneal (i.p.) injection of CCl₄ (e.g., 10 mL/kg body weight of a 0.1% CCl₄ solution in olive oil). For chronic injury models, CCl₄ is administered i.p. twice a week for several weeks.

-

Treatment: Kinsenoside is administered orally or i.p. daily for a specified period before and/or after CCl₄ administration.

-

Sample Collection: 24 hours after the final CCl₄ injection, blood is collected via cardiac puncture for serum biochemical analysis. Livers are excised for histopathological examination and molecular analysis.

-

Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercial assay kits.

-

Histopathology: Liver tissues are fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to assess hepatocellular necrosis and inflammation.

-

Molecular Analysis: Western blotting or RT-PCR can be performed on liver tissue homogenates to analyze the expression of proteins and genes related to inflammation, oxidative stress, and apoptosis.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Kinsenoside, a high yielding constituent from Anoectochilus formosanus, inhibits carbon tetrachloride induced Kupffer cells mediated liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The hepatoprotective activity of kinsenoside from Anoectochilus formosanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinsenoside Alleviates Alcoholic Liver Injury by Reducing Oxidative Stress, Inhibiting Endoplasmic Reticulum Stress, and Regulating AMPK-Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Kingiside and the Glycine Receptor: An Uncharted Territory in Neuropharmacology

A comprehensive review of existing scientific literature reveals no direct evidence of Kingiside acting as a modulator of the glycine (B1666218) receptor (GlyR). Despite extensive searches for the compound, its chemical classes (secoiridoid and diterpenoid glycosides), and its plant sources (Gentianaceae family and Citronella gongonha), no studies detailing a direct interaction with the glycine receptor have been identified. This indicates that the potential role of this compound in modulating glycinergic neurotransmission remains an unexplored area of research.

For drug development professionals, researchers, and scientists, this knowledge gap presents both a challenge and an opportunity. While it is not currently possible to provide an in-depth technical guide on this compound as a glycine receptor modulator due to the absence of quantitative data, experimental protocols, and established signaling pathways, this report outlines the current state of knowledge and suggests potential avenues for future investigation.

This compound: A Natural Product with Uninvestigated Neurological Potential

This compound is a naturally occurring compound classified as both a secoiridoid glycoside and a diterpenoid glycoside. It has been isolated from plants belonging to the Gentianaceae family and from the leaves of Citronella gongonha. While various compounds from these plant families and chemical classes have been investigated for their biological activities, a specific focus on the glycine receptor in relation to this compound is absent from the current scientific record.

The Glycine Receptor: A Key Target in the Central Nervous System

The glycine receptor is a crucial component of the central nervous system, mediating inhibitory neurotransmission primarily in the spinal cord and brainstem. Its proper function is essential for motor control, sensory processing, and pain perception. Modulation of the glycine receptor by various ligands can have profound effects on neuronal excitability, making it an attractive target for the development of novel therapeutics for conditions such as chronic pain, epilepsy, and movement disorders.

Future Directions: A Call for Research

The absence of data on the interaction between this compound and the glycine receptor highlights a significant opportunity for novel research. Future studies could explore the following:

-

Binding Assays: Initial investigations should aim to determine if this compound binds to the glycine receptor. Radioligand binding assays using synaptic membrane preparations or cells expressing recombinant glycine receptors could provide initial insights into potential affinity.

-

Electrophysiological Studies: Should binding be established, functional assays are crucial to characterize the nature of the interaction. Electrophysiological techniques, such as two-electrode voltage-clamp or patch-clamp recordings from cells expressing glycine receptors, can determine whether this compound acts as an agonist, antagonist, or allosteric modulator.

-

In Vivo Studies: If in vitro activity is confirmed, subsequent in vivo studies in animal models would be necessary to assess the physiological and potential therapeutic effects of this compound related to glycine receptor modulation.

Conclusion

While the topic of this compound as a glycine receptor modulator is currently a blank slate, the established importance of the glycine receptor in neurological function suggests that exploring the activities of novel natural products like this compound is a worthwhile endeavor. The information presented here serves as a foundational statement on the current lack of knowledge and a call to the scientific community to investigate this potentially fruitful area of neuropharmacology. Without primary research data, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not feasible.

Unveiling the Therapeutic Potential of Kingiside: A Technical Guide for Researchers

For Immediate Release

Kingiside, a secoiridoid glycoside found in select medicinal plants, is emerging as a compound of interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the current, albeit limited, scientific knowledge surrounding this compound, with a focus on its potential biological activities. This document is intended for researchers, scientists, and drug development professionals.

While dedicated research on this compound is still in its nascent stages, preliminary data and studies on related compounds and plant extracts suggest promising avenues for investigation, particularly in the realms of inflammatory and neurodegenerative diseases.

Potential Therapeutic Areas

Based on the biological activities of secoiridoid glycosides and extracts from plants containing this compound, such as those from the Gentiana and Pterocephalus genera, the following therapeutic areas are of primary interest for future research on this compound:

-

Anti-inflammatory Effects: Many secoiridoid glycosides exhibit anti-inflammatory properties. Studies on total glycoside extracts from Pterocephalus hookeri, which contains this compound, have demonstrated significant anti-inflammatory and anti-arthritic activities in animal models.[1][2] The proposed mechanism for these effects involves the modulation of inflammatory pathways. Further investigation is warranted to determine the specific contribution of this compound to these activities.

-

Neuroprotective Properties: Iridoids and secoiridoids, as a class of compounds, have been investigated for their neuroprotective potential.[3] While direct evidence for this compound is lacking, the general neuroprotective effects of this compound class suggest that this compound could be a candidate for research in neurodegenerative disorders.

Quantitative Data

Currently, there is a significant lack of publicly available quantitative data specifically for this compound's biological activity (e.g., IC50, EC50 values). The table below summarizes the available data for a total glycoside extract from Pterocephalus hookeri, which includes this compound among its components. This data can serve as a preliminary reference for the potential potency of its constituents.

| Biological Activity | Model | Test Substance | Dosage/Concentration | Observed Effect | Reference |

| Anti-arthritic | Adjuvant-induced arthritis in Sprague-Dawley rats | Total glycosides from Pterocephalus hookeri | 56 mg/kg (oral administration for 30 days) | 38.0% decrease in paw swelling, 25.3% decrease in arthritis scores | [1] |

| Anti-inflammatory | Xylene-induced ear edema in mice | Total glycosides from Pterocephalus hookeri | 14-56 mg/kg | Significant attenuation of inflammation | [1] |

| Analgesic | Acetic acid-induced writhing in mice | Total glycosides from Pterocephalus hookeri | 14-56 mg/kg | Increased pain threshold | [1] |

| Oxidative Stress Modulation | Adjuvant-induced arthritis in Sprague-Dawley rats | Total glycosides from Pterocephalus hookeri | 14-56 mg/kg | 21.3-35.9% reduction in MDA levels, 20.3-32.4% reduction in NO levels | [1] |

Experimental Methodologies

Detailed experimental protocols for studies specifically investigating this compound are not yet available in the public domain. However, the methodologies employed in the study of total glycosides from Pterocephalus hookeri can provide a framework for future research on isolated this compound.

Adjuvant-Induced Arthritis Model in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Arthritis: A single intracutaneous injection of Freund's complete adjuvant into the right hind paw.

-

Treatment: Oral administration of the total glycoside extract (containing this compound) daily for 30 days.

-

Assessment:

-

Paw Swelling: Measured using a plethysmometer.

-

Arthritis Score: Evaluated based on a scoring system for inflammation, swelling, and redness.

-

Histopathological Examination: Synovial tissues examined for inflammation and damage.

-

Biochemical Markers: Serum levels of malondialdehyde (MDA), nitric oxide (NO), and superoxide (B77818) dismutase (SOD) activity were measured.

-

Immunohistochemistry: Expression of NF-κB p65 in synovial tissues was assessed.[1]

-

Signaling Pathways and Logical Relationships

The potential mechanisms of action for this compound, extrapolated from studies on related compounds and extracts, likely involve key inflammatory signaling pathways. The diagram below illustrates a hypothetical workflow for investigating the anti-inflammatory effects of this compound.

Caption: A logical workflow for the preclinical evaluation of this compound's anti-inflammatory potential.

The following diagram illustrates the potential involvement of this compound in modulating the NF-κB signaling pathway, a central regulator of inflammation.

Caption: A simplified diagram of the NF-κB signaling pathway and the hypothesized inhibitory role of this compound.

Future Directions

The therapeutic potential of this compound remains largely unexplored. Future research should focus on:

-

Isolation and Purification: Developing robust methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

-

In Vitro Studies: Conducting a battery of in vitro assays to determine its specific anti-inflammatory, neuroprotective, and cytotoxic activities.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of isolated this compound in relevant animal models of disease.

-

Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of this compound.

This technical guide highlights the current knowledge gap and the significant research opportunities surrounding this compound. Further investigation into this promising natural compound is crucial to unlock its full therapeutic potential.

References

- 1. The anti-arthritic activity of total glycosides from Pterocephalus hookeri, a traditional Tibetan herbal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Traditional uses, phytochemistry, pharmacology, and toxicology of Pterocephalus hookeri (C. B. Clarke) Höeck: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secoiridoids, a class of monoterpenoids characterized by a cleaved iridoid skeleton, have garnered significant attention in the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive review of the current literature on kingiside and its related secoiridoids, with a focus on their therapeutic potential. While extensive research has illuminated the broad pharmacological spectrum of secoiridoids, including anti-inflammatory, neuroprotective, and anticancer effects, specific quantitative data and detailed mechanistic insights for this compound remain largely unexplored in publicly available literature. This document summarizes the known biological activities of the secoiridoid class, presents standardized experimental protocols for their evaluation, and offers illustrative quantitative data and a hypothetical signaling pathway to guide future research in this promising area.

Introduction to Secoiridoids and this compound

Secoiridoids are naturally occurring cyclopentane (B165970) monoterpene derivatives that are biosynthetically derived from the cleavage of the C7-C8 bond of the cyclopenta[c]pyran ring of iridoids.[1] This structural modification imparts a high degree of chemical reactivity and biological activity. This compound is a notable member of the secoiridoid family, primarily found in plants of the Gentianaceae family.[1][2] While the broader class of secoiridoids has been the subject of numerous studies, this compound itself represents a promising yet under-investigated molecule.

Biological Activities of Secoiridoids

Secoiridoids exhibit a wide array of pharmacological properties, making them attractive candidates for drug discovery and development. The primary reported activities include:

-

Anti-inflammatory Activity: Many secoiridoids have been shown to possess potent anti-inflammatory effects. Their mechanisms of action often involve the modulation of key inflammatory mediators and signaling pathways.

-

Neuroprotective Effects: Several secoiridoids have demonstrated the ability to protect neuronal cells from damage induced by oxidative stress, excitotoxicity, and other insults implicated in neurodegenerative diseases.

-

Anticancer Activity: The cytotoxic and pro-apoptotic effects of certain secoiridoids against various cancer cell lines have been documented, suggesting their potential as novel anticancer agents.

-

Other Activities: The biological repertoire of secoiridoids also extends to antidiabetic, hepatoprotective, and antinociceptive activities.[3]

Quantitative Data on Secoiridoid Activity

A critical aspect of drug development is the quantitative assessment of a compound's potency. For secoiridoids, this is often expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in various bioassays. Due to the limited availability of specific quantitative data for this compound, the following tables present illustrative data based on studies of related secoiridoids to provide a comparative framework.

Table 1: Illustrative Anti-inflammatory Activity of Secoiridoids

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Oleocanthal | COX-1 Inhibition | - | 23 | Fictional |

| Oleocanthal | COX-2 Inhibition | - | 28 | Fictional |

| Ligstroside Aglycone | Nitric Oxide Production | RAW 264.7 | 15.4 | Fictional |

Table 2: Illustrative Cytotoxicity of Secoiridoids against Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Gentiopicroside | HeLa (Cervical Cancer) | MTT Assay | 45.2 | Fictional |

| Gentiopicroside | MCF-7 (Breast Cancer) | MTT Assay | 62.8 | Fictional |

| Swertiamarin | A549 (Lung Cancer) | MTT Assay | 88.1 | Fictional |

Table 3: Illustrative Neuroprotective Effects of Secoiridoids

| Compound | Neuronal Cell Model | Insult | Endpoint | EC50 (µM) | Reference |

| Morroniside | SH-SY5Y | MPP+ | Cell Viability | 12.5 | Fictional |

| Loganin | PC12 | Glutamate | ROS Reduction | 25.0 | Fictional |

Note: The data presented in these tables are for illustrative purposes and are not specific to this compound. They are based on typical values reported for other secoiridoids in the scientific literature.

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental for the accurate assessment of the biological activities of natural products. The following sections detail common methodologies used in the study of secoiridoids.

Anti-inflammatory Activity Assays

4.1.1. Nitric Oxide (NO) Production in Macrophages

-

Cell Line: RAW 264.7 murine macrophages.

-

Method: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour. Inflammation is induced by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

4.1.2. Cyclooxygenase (COX) Enzyme Inhibition Assay

-

Enzymes: COX-1 and COX-2.

-

Method: The inhibitory effect of the test compound on the peroxidase activity of COX-1 and COX-2 is determined using a colorimetric or fluorometric assay kit. The assay measures the oxidation of a chromogenic substrate by the peroxidase component of the COX enzymes. The absorbance or fluorescence is measured at the appropriate wavelength, and the IC50 value is calculated.

Anticancer Activity Assays

4.2.1. Cell Viability (MTT) Assay

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549).

-

Method: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for 48-72 hours. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

4.2.2. Apoptosis Assay by Flow Cytometry

-

Method: Cancer cells are treated with the test compound for a specified period. The cells are then harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Neuroprotective Effect Assays

4.3.1. Cell Viability Assay in Neuronal Cells

-

Cell Lines: SH-SY5Y human neuroblastoma cells or PC12 rat pheochromocytoma cells.

-

Method: Neuronal cells are seeded in 96-well plates and pre-treated with the test compound for a specified time. Neurotoxicity is then induced using a relevant toxin, such as 1-methyl-4-phenylpyridinium (MPP+), glutamate, or hydrogen peroxide (H2O2). After the incubation period, cell viability is assessed using the MTT assay as described previously.

4.3.2. Measurement of Reactive Oxygen Species (ROS)

-

Method: Neuronal cells are treated with the test compound and then exposed to an oxidative stressor. The intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

Signaling Pathways in Secoiridoid Action

The biological effects of secoiridoids are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound have yet to be elucidated, research on other secoiridoids suggests the involvement of key pathways such as NF-κB, MAPK, and Nrf2.

Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action

The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its anti-inflammatory effects, based on the known mechanisms of other secoiridoids. This is a speculative model intended to guide future research.

References

In Silico Docking Analysis of Kingiside: A Hypothetical Exploration of Potential Therapeutic Targets

Introduction

Kingiside, a naturally occurring iridoid glycoside, has garnered interest for its potential therapeutic properties. In silico molecular docking is a powerful computational technique that can elucidate the binding mechanisms of small molecules like this compound with macromolecular targets, thereby predicting their potential biological activity.[1][2] This guide provides a comprehensive overview of a hypothetical in silico docking study of this compound against selected protein targets implicated in inflammatory and oncogenic pathways. The objective is to present a framework for such an investigation, from methodology to data interpretation, for researchers and drug development professionals.

Experimental Protocols

A typical in silico molecular docking study involves several key steps, from the preparation of the ligand and receptor to the analysis of the docking results.[3][4]

Ligand Preparation

The three-dimensional structure of this compound would first be obtained. If a crystal structure is unavailable, the structure can be built using molecular modeling software and then optimized. This process involves:

-

Structure Generation: Sketching the 2D structure of this compound and converting it to a 3D conformation.

-

Energy Minimization: Using a force field, such as MMFF94, to obtain a low-energy and stable conformation of the ligand.[3]

-

Charge Assignment: Assigning partial charges to the atoms of the ligand, which is crucial for calculating electrostatic interactions.

Protein Target Preparation

The crystal structures of the target proteins would be retrieved from the Protein Data Bank (PDB). The preparation of these protein structures for docking would include:

-

Removal of Unnecessary Molecules: Water molecules, co-crystallized ligands, and any other non-essential molecules are typically removed from the PDB file.

-

Addition of Hydrogen Atoms: Since X-ray crystallography does not usually resolve hydrogen atom positions, they must be added to the protein structure.

-

Protonation and Charge Assignment: Assigning appropriate protonation states to the amino acid residues at a physiological pH.

-

Energy Minimization: A brief energy minimization of the protein structure is often performed to relieve any steric clashes.

Molecular Docking Simulation

With the prepared ligand and protein structures, molecular docking simulations would be performed using software like AutoDock Vina or Schrödinger's Glide.[5][6] The general steps are:

-

Grid Box Generation: Defining a specific region on the target protein, known as the binding site, where the docking algorithm will search for favorable ligand poses.[4]

-

Docking Algorithm: Employing a search algorithm, such as a Lamarckian Genetic Algorithm, to explore various conformations and orientations of the ligand within the defined binding site.[4]

-

Scoring Function: Evaluating the binding affinity of each ligand pose using a scoring function, which calculates an estimated free energy of binding (often expressed in kcal/mol).[7] The pose with the lowest binding energy is considered the most favorable.

Analysis of Docking Results

The final step involves a thorough analysis of the docking output to understand the nature of the this compound-protein interactions. This includes:

-

Binding Energy: The primary metric for predicting binding affinity. A more negative value indicates a stronger predicted interaction.[5]

-

Inhibition Constant (Ki): The predicted Ki can be calculated from the binding energy and provides an estimate of the concentration of the ligand required to inhibit the protein's function.

-

Interacting Residues: Identifying the specific amino acid residues in the protein's binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand.[8]

-

Root Mean Square Deviation (RMSD): When a co-crystallized ligand is available, redocking it and calculating the RMSD between the docked pose and the crystal pose is a common method for validating the docking protocol. An RMSD of less than 2.0 Å is generally considered a successful validation.[4]

Hypothetical Target Proteins and Data

For this hypothetical study, we have selected three protein targets known to be involved in inflammation and cancer: Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Mitogen-activated protein kinase 14 (p38 MAPK).

Quantitative Docking Results

The following table summarizes the hypothetical quantitative data from the docking of this compound against the selected target proteins.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Amino Acid Residues |

| COX-2 | 5KIR | -8.2 | 1.5 | TYR355, ARG513, VAL523, SER530 |

| TNF-α | 2AZ5 | -7.5 | 4.2 | TYR59, TYR119, GLY121, LEU120 |

| p38 MAPK | 3S3I | -9.1 | 0.8 | LYS53, MET109, GLU71, LEU167 |

Interpretation of Data

Based on the hypothetical data, this compound shows the strongest binding affinity towards p38 MAPK with a binding energy of -9.1 kcal/mol and a predicted Ki of 0.8 µM. This suggests that this compound may have a potent inhibitory effect on the p38 MAPK signaling pathway. The interactions with COX-2 and TNF-α are also significant, indicating that this compound could potentially modulate multiple targets in inflammatory and oncogenic processes. The specific interacting residues provide a basis for understanding the structural determinants of binding and for designing future lead optimization studies.

Visualization of Workflows and Pathways

In Silico Docking Workflow

The following diagram illustrates the general workflow of an in silico molecular docking study.

References

- 1. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. In silico analysis and molecular docking studies of potential angiotensin-converting enzyme inhibitor using quercetin glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. schrodinger.com [schrodinger.com]

- 8. myfoodresearch.com [myfoodresearch.com]

Pharmacological Profile of Kingiside (Kinsenoside): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kingiside, more commonly referred to in scientific literature as Kinsenoside (B1673651), is a naturally occurring secoiridoid glycoside isolated from plants of the Gentianaceae family. It has emerged as a compound of significant interest in pharmacological research due to its potent anti-inflammatory and hepatoprotective properties. This technical guide provides a comprehensive overview of the pharmacological profile of Kinsenoside, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key signaling pathways.

Core Pharmacological Activities

Kinsenoside exhibits a range of pharmacological effects, with its anti-inflammatory and hepatoprotective activities being the most extensively studied.

Anti-Inflammatory Activity

Kinsenoside demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Its primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. By targeting these pathways, Kinsenoside effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

Hepatoprotective Activity

Kinsenoside has shown considerable promise in protecting the liver from various forms of injury. It mitigates liver damage induced by toxins such as carbon tetrachloride (CCl4) and oxidative stress. The hepatoprotective effects are attributed to its ability to suppress inflammatory responses in the liver, inhibit the activation of hepatic stellate cells, and reduce oxidative stress, thereby preventing liver cell damage and fibrosis.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of Kinsenoside.

| Parameter | Test System | Value | Reference |

| Hepatoprotective Activity | |||

| LD50 (H2O2-induced cytotoxicity) | BALB/c normal liver cells | Significantly higher with Kinsenoside pretreatment | [1] |

Note: Specific IC50 and ED50 values for many of Kinsenoside's activities are not consistently reported across publicly available literature. The data presented represents the most concrete quantitative information found.

Signaling Pathways

Kinsenoside exerts its pharmacological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway